1-butyl-3-(4-ethylbenzenesulfonyl)-6,7-difluoro-1,4-dihydroquinolin-4-one
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Overview
Description
1-butyl-3-(4-ethylbenzenesulfonyl)-6,7-difluoro-1,4-dihydroquinolin-4-one is a synthetic organic compound that belongs to the class of quinolone derivatives This compound is characterized by the presence of a butyl group, an ethylbenzenesulfonyl group, and two fluorine atoms attached to the quinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-butyl-3-(4-ethylbenzenesulfonyl)-6,7-difluoro-1,4-dihydroquinolin-4-one typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:
Formation of the quinoline core: This can be achieved through the cyclization of appropriate aniline derivatives with ketones or aldehydes under acidic or basic conditions.
Introduction of the butyl group: This step involves the alkylation of the quinoline core using butyl halides in the presence of a strong base.
Fluorination: The final step involves the selective fluorination of the quinoline core using fluorinating agents like N-fluorobenzenesulfonimide (NFSI) or diethylaminosulfur trifluoride (DAST).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-butyl-3-(4-ethylbenzenesulfonyl)-6,7-difluoro-1,4-dihydroquinolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) to yield dihydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nitrating agents, sulfonating agents
Major Products Formed
Oxidation: Quinoline N-oxides
Reduction: Dihydroquinoline derivatives
Substitution: Halogenated, nitrated, or sulfonated quinoline derivatives
Scientific Research Applications
1-butyl-3-(4-ethylbenzenesulfonyl)-6,7-difluoro-1,4-dihydroquinolin-4-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-butyl-3-(4-ethylbenzenesulfonyl)-6,7-difluoro-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 1-butyl-3-(4-ethylbenzenesulfonyl)-6,7-dimethoxy-1,4-dihydroquinolin-4-one
- 1-butyl-3-(4-ethylbenzenesulfonyl)-6-fluoro-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one
Uniqueness
1-butyl-3-(4-ethylbenzenesulfonyl)-6,7-difluoro-1,4-dihydroquinolin-4-one is unique due to the presence of both fluorine atoms and the ethylbenzenesulfonyl group, which confer distinct chemical and biological properties compared to similar compounds
Properties
IUPAC Name |
1-butyl-3-(4-ethylphenyl)sulfonyl-6,7-difluoroquinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F2NO3S/c1-3-5-10-24-13-20(21(25)16-11-17(22)18(23)12-19(16)24)28(26,27)15-8-6-14(4-2)7-9-15/h6-9,11-13H,3-5,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUJFZYWFUDTEOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C(=O)C2=CC(=C(C=C21)F)F)S(=O)(=O)C3=CC=C(C=C3)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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